Frovatriptan Frovatriptan Frovatriptan is a member of carbazoles.
Frovatriptan is a triptan drug developed by Vernalis for the treatment of migraine headaches, in particular those associated with menstruation. Frovatriptan causes vasoconstriction of arteries and veins that supply blood to the head.
Frovatriptan is a Serotonin-1b and Serotonin-1d Receptor Agonist. The mechanism of action of frovatriptan is as a Serotonin 1b Receptor Agonist, and Serotonin 1d Receptor Agonist.
Frovatriptan (Frova™) is a triptan drug developed by Vernalis for the treatment of migraine headaches, in particular those associated with menstruation. The product is licensed to Endo Pharmaceuticals in North America and Menarini in Europe.[1] Frovatriptan causes vasoconstriction of arteries and veins that supply blood to the head. It is available as 2.5 mg tablets. Frovatriptan has mean terminal elimination half-life of approximately 26 hours, which is substantially longer than other triptans. Frovatriptan is available only by prescription in the United States, where a secondary New Drug Approval (sNDA) was filed in July 2006[2] and which is currently pending.[3] The FDA anticipates completing its review of this application on or before the current PDUFA (Prescription Drug User Fee Act) review date of August 19, 2007. If the sNDA is approved, Frova™ will be the only medication indicated in the U.S. for the short-term prevention of menstrual migraine (MM).
See also: Frovatriptan Succinate (has salt form).
Brand Name: Vulcanchem
CAS No.: 158747-02-5
VCID: VC21341652
InChI: InChI=1S/C14H17N3O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18)/t9-/m1/s1
SMILES: CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N
Molecular Formula: C14H17N3O
Molecular Weight: 243.30 g/mol

Frovatriptan

CAS No.: 158747-02-5

Cat. No.: VC21341652

Molecular Formula: C14H17N3O

Molecular Weight: 243.30 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Frovatriptan - 158747-02-5

CAS No. 158747-02-5
Molecular Formula C14H17N3O
Molecular Weight 243.30 g/mol
IUPAC Name (6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
Standard InChI InChI=1S/C14H17N3O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18)/t9-/m1/s1
Standard InChI Key XPSQPHWEGNHMSK-SECBINFHSA-N
Isomeric SMILES CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N
SMILES CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N
Canonical SMILES CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N

Chemical Properties and Structure

Frovatriptan is available clinically as frovatriptan succinate, the succinate salt form of the active compound. It is a synthetic triptan with serotonin (5-HT) receptor agonist activity and possesses distinctive chemical properties . The molecular formula of frovatriptan succinate is C18H23N3O5 with a molecular weight of 361.4 g/mol . The compound is identified in chemical databases through various synonyms including frovatriptan succinate anhydrous and under the identifier 158930-09-7 .

Pharmacology and Mechanism of Action

Receptor Binding Profile

Frovatriptan functions as a potent and selective 5-HT receptor agonist with high affinity for 5-HT1B and 5-HT1D receptors . In vitro studies have demonstrated that frovatriptan exhibits approximately four-fold higher binding affinity for 5-HT1B receptors compared to sumatriptan, while showing comparable affinity at 5-HT1D receptors . Notably, frovatriptan was identified as the most potent 5-HT1B agonist in vitro with a pEC50 (negative logarithm of the concentration causing 50% maximal stimulation) of 8.2, compared to sumatriptan's pEC50 of 7.0 .

In addition to its primary binding sites, frovatriptan demonstrates moderate affinity for the 5-HT7 receptor, which may contribute to its distinctive pharmacological properties . This broader receptor profile differentiates frovatriptan from other triptans and may explain some of its unique clinical characteristics.

Cerebrovascular Selectivity

A particularly important characteristic of frovatriptan is its cerebroselectivity. Pharmacological studies have shown that frovatriptan exhibits functional selectivity for 5-HT receptors in human basilar arteries over coronary arteries . This selectivity for cerebral vessels reduces the potential for undesirable peripheral vascular effects, potentially resulting in a lower cardiovascular risk profile compared to other triptans .

Proposed Mechanism in Migraine Treatment

While the precise mechanism of action remains incompletely characterized, frovatriptan is believed to exert its antimigraine effects through:

  • Agonism at serotonin 5-HT1B and 5-HT1D receptors

  • Inhibition of intracranial and extracerebral artery vasodilation

  • Possible anti-inflammatory effects within the trigeminovascular system

  • Potential pain inhibition through modulation of nociceptive neurotransmission

The drug acts primarily on extracerebral and intracranial arteries to inhibit the excessive dilation of these vessels that occurs during migraine attacks . Frovatriptan has been shown to have no significant effects on GABAA-mediated channel activity and no significant affinity for benzodiazepine binding sites .

Pharmacokinetic Properties

Frovatriptan possesses distinctive pharmacokinetic characteristics that contribute to its clinical profile and differentiate it from other triptans.

Half-life and Implications

The most distinctive pharmacokinetic feature of frovatriptan is its long terminal elimination half-life of approximately 26 hours – the longest among all triptans . This extended half-life appears to be independent of age, gender, and renal function . The prolonged presence in the circulation contributes to frovatriptan's sustained therapeutic effect and may explain its lower headache recurrence rate compared to other triptans .

Table 1: Comparative Pharmacokinetic Parameters of Frovatriptan

ParameterFrovatriptanNotes
Oral Bioavailability22-30%Gender difference: 20% (males), 30% (females)
Time to Peak Concentration (Tmax)2-4 hoursDelayed by ~1 hour with food
Terminal Half-life~26 hoursLongest among triptans
Protein Binding~15%Low potential for protein-binding interactions
Primary MetabolismCYP1A2Not an inhibitor of MAO or major CYP enzymes
EliminationHepatic and renal~40% renal clearance

Clinical Efficacy

Efficacy in Acute Migraine Treatment

The clinical efficacy of frovatriptan in acute migraine treatment has been established through multiple randomized, placebo-controlled trials. Three large randomized, placebo-controlled, double-blind, parallel-group trials involving a total of 2,676 patients confirmed the efficacy of frovatriptan 2.5 mg for acute migraine treatment . These studies consistently demonstrated that frovatriptan was significantly more effective than placebo in relieving migraine headaches.

Key efficacy outcomes from these trials included:

  • 2-hour headache response rate: 52.9% for frovatriptan versus 34.0% for placebo (p=0.004)

  • Pain-free rate at 2 hours: 19.0% for frovatriptan versus 5.7% for placebo (p=0.004)

  • Pain-free rate at 4 hours: 40.7% for frovatriptan versus 23.0% for placebo (p=0.006)

  • Pain-free rate at 6 hours: 56.1% for frovatriptan versus 34.0% for placebo (p=0.002)

The median time to headache relief was significantly shorter in patients receiving frovatriptan (2.3-3.8 hours) compared to those receiving placebo (4.4-8.5 hours) . Additionally, frovatriptan recipients returned to normal function significantly more quickly, with 57-64% reporting mild or no functional impairment compared to 36-43% in the placebo group .

Effect on Associated Migraine Symptoms

Beyond headache relief, frovatriptan demonstrated significant efficacy in alleviating the associated symptoms of migraine:

  • Significantly superior to placebo in relieving nausea, photophobia, and phonophobia

  • Reduced need for rescue medications compared to placebo (p=0.005)

  • Median time to meaningful relief was significantly faster: 6-12 hours for frovatriptan versus 14-17 hours for placebo (p<0.004)

Headache Recurrence and Sustained Response

A particularly notable aspect of frovatriptan's clinical profile is its effect on headache recurrence, likely attributable to its long half-life:

  • Recurrence rates of 10-25% for frovatriptan compared to 24-31% for placebo

  • Mean time to recurrence of 12.1-13.7 hours for frovatriptan versus 8.2-9.9 hours for placebo

  • 24-hour sustained response (headache response at 4 hours with no recurrence within 24 hours) in 47-51% of frovatriptan patients versus 22-27% of placebo patients

Efficacy in Menstrual Migraine

Frovatriptan has demonstrated particular efficacy in the management of menstrual migraine, a often difficult-to-treat subtype of migraine:

  • The incidence of menstrual migraine in subjects receiving frovatriptan 2.5 mg twice daily during the six-day perimenstrual period was 41% compared to 67% with placebo

  • This efficacy in preventing menstrual migraine makes frovatriptan particularly valuable for short-term, pre-emptive therapy in this context

Comparative Efficacy

While frovatriptan has demonstrated clear efficacy versus placebo, it's important to note that in comparisons with other triptans, frovatriptan displays:

  • Lower efficacy in 2-hour response and 2-hour pain-free rates compared to other triptans

  • Slower onset of action than many other triptans (similar to naratriptan)

  • Superior sustained pain relief and lower recurrence rates compared to some other triptans

In a direct comparison with rizatriptan, the proportion of patients who were pain-free at 4 hours without rescue medication was higher in the frovatriptan-treated group (38.9% versus 5.6%, p=0.045) . The cumulative hazard of recurrence over 72 hours was also reduced by frovatriptan compared to rizatriptan (log-rank test, p=0.04) .

Clinical Applications and Patient Selection

Indications

Frovatriptan is primarily indicated for:

  • Acute treatment of migraine attacks with or without aura in adults

  • Short-term prophylactic treatment of menstrual migraine

Optimal Patient Profiles

Based on its pharmacological and clinical profile, frovatriptan may be particularly suitable for:

  • Patients with prolonged migraine attacks (due to its long half-life)

  • Patients who experience frequent headache recurrence after initial treatment

  • Women with predictable menstrual migraine who benefit from short-term prophylaxis

  • Patients who experience significant adverse events with other triptans

  • Patients with cardiovascular risk factors who require a triptan with greater vascular selectivity

Dosing Considerations

The standard therapeutic dose of frovatriptan for acute migraine treatment is 2.5 mg . For menstrual migraine prophylaxis, frovatriptan 2.5 mg twice daily during the at-risk perimenstrual period has shown efficacy .

Limitations and Future Directions

Despite its advantages, frovatriptan does have some limitations that should be considered:

  • Slower onset of action compared to other triptans (though some patients do report rapid relief)

  • Lower 2-hour pain-free rates compared to other triptans

  • Limited data on long-term safety beyond the scope of clinical trials

  • Need for additional head-to-head comparisons with other triptans across diverse patient populations

Future research directions might include:

  • Optimization of dosing strategies for menstrual migraine prophylaxis

  • Investigation of frovatriptan's utility in other cyclic headache disorders

  • Further exploration of its potential role in patients with cardiovascular risk factors

  • Development of novel delivery systems to improve onset of action while maintaining sustained effect

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